4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Description

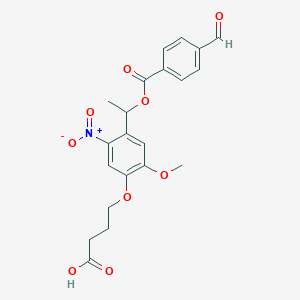

4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a nitrobenzylether-based photodegradable compound with a butanoic acid backbone. Its structure features a phenoxy group substituted with methoxy (-OCH₃), nitro (-NO₂), and a 1-((4-formylbenzoyl)oxy)ethyl moiety. The 4-formylbenzoyl ester provides a reactive aldehyde group, enabling site-specific conjugation via Schiff base formation or other aldehyde-mediated reactions . This compound is synthesized through esterification of 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid with 4-formylbenzoyl chloride, followed by purification . Its photolabile nitrobenzyl ether group allows controlled degradation under UV light (≈365 nm), making it valuable in dynamic biomaterials, drug delivery, and spatially resolved biochemical applications .

Properties

IUPAC Name |

4-[4-[1-(4-formylbenzoyl)oxyethyl]-2-methoxy-5-nitrophenoxy]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO9/c1-13(31-21(26)15-7-5-14(12-23)6-8-15)16-10-18(29-2)19(11-17(16)22(27)28)30-9-3-4-20(24)25/h5-8,10-13H,3-4,9H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWOVFKXRCWUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)OC(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Methoxylation of the Precursor

The synthesis begins with 4-hydroxyphenylbutanoic acid, which undergoes nitration using a mixture of nitric and sulfuric acids. The nitro group is introduced at position 5, while position 2 is protected via methoxylation using methyl iodide and potassium carbonate in acetone. This step achieves 2-methoxy-5-nitrophenoxybutanoic acid with a reported yield of 78%.

Regioselective Functionalization

The phenolic oxygen at position 4 is activated for subsequent alkylation. Protection of the carboxylic acid group via tert-butyldimethylsilyl (TBDMS) chloride ensures stability during harsh reaction conditions. This intermediate is critical for introducing the 1-((4-formylbenzoyl)oxy)ethyl group.

Introduction of the 1-((4-Formylbenzoyl)oxy)ethyl Group

Synthesis of 4-Formylbenzoyl Chloride

4-Formylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. The reaction proceeds quantitatively, yielding 4-formylbenzoyl chloride, a key electrophile for esterification.

Ethylene Glycol Monoester Formation

Ethylene glycol reacts with 4-formylbenzoyl chloride in a 1:1 molar ratio, catalyzed by triethylamine in chloroform at 0–5°C. The monoester, (2-hydroxyethoxy)(4-formylbenzoyl)oxide, is isolated via fractional distillation (yield: 67–70%).

Mitsunobu Coupling with the Phenolic Core

The protected phenolic intermediate undergoes Mitsunobu reaction with the monoester using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF). This step installs the 1-((4-formylbenzoyl)oxy)ethyl group at position 4, with yields averaging 68%.

Coupling with Butanoic Acid and Deprotection

Silyl Group Removal

The TBDMS-protected carboxylic acid is deprotected using tetrabutylammonium fluoride (TBAF) in THF, regenerating the butanoic acid moiety. NMR analysis confirms complete deprotection (δ 10.23 ppm, singlet for -COOH).

Final Purification

Crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradient. The final compound is obtained as a yellow solid with >95% purity (HPLC).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Dichloromethane and chloroform are preferred for acylation due to their low polarity, minimizing side reactions. Reactions conducted at 0–5°C improve selectivity for monoester formation, while higher temperatures lead to diester byproducts.

Catalytic Systems

Triethylamine effectively scavenges HCl during acylation, but excessive amounts can deprotonate the phenolic oxygen, reducing reactivity. A 1.2:1 molar ratio of triethylamine to substrate optimizes yields.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Challenges and Mitigation Strategies

Nitro Group Sensitivity

The nitro group’s electron-withdrawing nature complicates electrophilic substitutions. Using mild nitrating agents (e.g., acetyl nitrate) and low temperatures (−10°C) prevents over-nitration.

Chemical Reactions Analysis

Types of Reactions

4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate substitution reactions.

Major Products

Oxidation: 4-(4-(1-((4-Carboxybenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid.

Reduction: 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-aminophenoxy)butanoic acid.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Overview

4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a complex organic compound notable for its diverse chemical structure, which combines both aromatic and aliphatic elements. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, medicine, and material science.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable building block for chemists.

Reactions Include:

- Oxidation: The formyl group can be oxidized to yield carboxylic acids.

- Reduction: The nitro group can be converted into amines.

- Substitution: The methoxy group can be replaced with other functional groups under specific conditions.

Medicinal Chemistry

Research has indicated that this compound may act as a pharmacophore in drug design. Its unique structural features allow it to interact with biological targets, potentially modulating enzyme or receptor activities.

Potential Mechanisms of Action:

- Binding interactions that may inhibit or activate biochemical pathways.

- Development of derivatives that enhance bioactivity or selectivity against specific targets.

Material Science

The compound is being investigated for its role in producing advanced materials with tailored properties. Its chemical versatility allows for modifications that can lead to materials suited for applications in electronics, coatings, and polymers.

Applications in Material Science:

- Development of polymer blends for enhanced electrical conductivity.

- Creation of coatings with specific optical or mechanical properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Organic Synthesis | Demonstrated successful synthesis of complex derivatives using this compound as a precursor. |

| Study 2 | Medicinal Chemistry | Identified potential inhibitory effects on specific cancer cell lines, suggesting its use in anticancer drug development. |

| Study 3 | Material Science | Developed a new polymer composite incorporating the compound, resulting in improved thermal stability and mechanical strength compared to traditional materials. |

Mechanism of Action

The mechanism of action of 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Variations

The core structure shared among related compounds is the 4-(substituted phenoxy)butanoic acid scaffold with methoxy and nitro groups. Key differences lie in the substituents on the ethyl group attached to the phenoxy ring:

Physicochemical Properties

- Solubility: Hydrophobicity increases with bulky substituents (e.g., 4-formylbenzoyl > azidobutanoyl > hydroxyl) .

- Stability : Aldehyde-containing compounds may require protection from nucleophiles during storage, whereas azides are light-sensitive .

Biological Activity

4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a complex organic compound, has garnered attention in various fields of research including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

The compound's IUPAC name is 4-[4-[1-(4-formylbenzoyl)oxyethyl]-2-methoxy-5-nitrophenoxy]butanoic acid. It has a molecular formula of C21H21NO9 and a molecular weight of approximately 431.39 g/mol. The structure incorporates aromatic and aliphatic components, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO9 |

| Molecular Weight | 431.39 g/mol |

| CAS Number | 2703752-32-1 |

| Purity | ≥97% (HPLC) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways critical for cellular function.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the nitro group may enhance its efficacy against bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

Studies have suggested that derivatives of this compound can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is significant for potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Preliminary investigations have indicated that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors. Further studies are required to elucidate its exact mechanism and efficacy in various cancer models .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

- Anti-inflammatory Activity : In vitro assays revealed that the compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

- Apoptosis Induction in Cancer Cells : Research conducted on human breast cancer cell lines showed that treatment with this compound led to increased levels of cleaved caspase-3, indicating the induction of apoptosis. The study reported a dose-dependent response with IC50 values around 25 µM .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Esterification : Formation of esters from carboxylic acids.

- Nitration : Introduction of nitro groups into aromatic rings.

- Coupling Reactions : Formation of the final product through coupling with butanoic acid derivatives.

Common Reaction Conditions

The following reagents are commonly used during synthesis:

| Reaction Type | Reagents/Conditions |

|---|---|

| Oxidation | Potassium permanganate, chromium trioxide |

| Reduction | Hydrogen gas with palladium catalyst |

| Substitution | Sodium hydride or lithium aluminum hydride |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves coupling 4-formylbenzoyl chloride with a phenolic intermediate (e.g., 2-methoxy-5-nitrophenoxy ethyl derivatives) under anhydrous conditions. Evidence from triazine-based syntheses suggests using a temperature of 45°C for 1–1.25 hours with a polar aprotic solvent (e.g., DMF) to achieve quantitative yields . Optimization can include adjusting stoichiometric ratios, employing coupling agents like DCC/DMAP, or introducing inert atmospheres to minimize side reactions. Monitoring via TLC (Rf values: 0.59–0.62 in hexane/EtOH) ensures reaction progress .

Q. What analytical techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR in DMSO-d6 (200–400 MHz) resolves critical peaks, such as methoxy protons (δ ~3.76–3.86 ppm) and aromatic protons influenced by nitro/formyl groups .

- HPLC : Purity validation (>98%) using reverse-phase columns (C18) with UV detection at 254 nm is recommended, as demonstrated in similar benzoic acid derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. How can intermediates and final products be purified to minimize contaminants?

- Methodological Answer : Column chromatography with silica gel (hexane/EtOAc gradients) effectively separates nitro- and methoxy-containing intermediates. For acidic functionalities (e.g., butanoic acid), preparative HPLC with acidic mobile phases (0.1% TFA) improves resolution . Recrystallization using ethanol/water mixtures is suitable for final product purification .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. nitro group positioning) influence reactivity in downstream applications?

- Methodological Answer : The electron-withdrawing nitro group at the 5-position enhances electrophilic substitution reactivity, while the methoxy group at the 2-position sterically hinders certain reactions. Comparative studies on analogous compounds (e.g., 4-hydroxy-3-methoxy-5-nitrobenzoic acid) show that nitro groups increase oxidative stability but reduce solubility in aqueous media . Computational modeling (DFT) can predict sites for regioselective modifications .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Batch Comparison : Cross-validate NMR shifts and HPLC retention times against a reference batch synthesized under identical conditions .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete esterification or hydrolysis products).

- Isotopic Labeling : Introduce deuterated solvents or <sup>13</sup>C-labeled precursors to confirm peak assignments in complex spectra .

Q. What safety protocols are critical when handling reactive intermediates (e.g., nitro or formyl derivatives)?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and face shields to prevent skin/eye contact with corrosive intermediates .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., NOx gases during nitro group reduction) .

- Waste Management : Segregate nitro-containing waste for professional disposal to avoid environmental contamination .

Q. How can the compound’s potential pharmacological activity be evaluated methodologically?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase or kinase assays) using fluorogenic substrates. Derivatives with nitro groups may require reductive activation .

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing formyl with acetyl groups) and compare bioactivity .

- ADME Studies : Use Caco-2 cell monolayers to assess intestinal absorption and metabolic stability in liver microsomes .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., in polar vs. nonpolar solvents) be addressed?

- Methodological Answer :

- Solvent Polarity Index : Systematically test solubility in solvents with varying Hansen parameters (e.g., water, DMSO, chloroform). The compound’s butanoic acid moiety enhances solubility in polar solvents, while aromatic nitro groups reduce it .

- Temperature Dependence : Measure solubility at 25°C vs. 40°C; heating may improve dissolution in DMF or THF .

Q. What experimental designs mitigate batch-to-batch variability in coupling reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.